![molecular formula C16H19N3O3 B2404270 3-((1-Benzoylpiperidin-4-yl)methyl)imidazolidine-2,4-dione CAS No. 1421454-38-7](/img/structure/B2404270.png)
3-((1-Benzoylpiperidin-4-yl)methyl)imidazolidine-2,4-dione
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Overview
Description
3-((1-Benzoylpiperidin-4-yl)methyl)imidazolidine-2,4-dione, also known as BZP, is a synthetic compound that has been widely studied for its potential use in scientific research. BZP belongs to a class of compounds known as piperazines, which have been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
Target of Action
The primary targets of 3-((1-Benzoylpiperidin-4-yl)methyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the transmission of electrical signals in neurons and the survival of bacteria, respectively .
Mode of Action
This compound interacts with its targets by binding to them, leading to changes in their function. For instance, it has been shown to have a high binding affinity towards the VGCIP, which could potentially inhibit the transmission of electrical signals in neurons . Additionally, it has been found to bind to bacterial proteins, potentially inhibiting their function and leading to antibacterial effects .
Biochemical Pathways
Given its targets, it is likely that it affects theneuronal signaling pathways and bacterial survival pathways . The downstream effects of these interactions could include the suppression of neuronal activity and the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be the inhibition of neuronal activity and bacterial growth, due to its interaction with the VGCIP and bacterial proteins . This could potentially lead to anticonvulsant and antibacterial effects .
Advantages and Limitations for Lab Experiments
3-((1-Benzoylpiperidin-4-yl)methyl)imidazolidine-2,4-dione has several advantages as a tool for scientific research, including its ability to stimulate dopamine and serotonin release, and its affinity for a range of receptors. However, this compound also has several limitations, including its potential for abuse and its potential for producing adverse effects on the cardiovascular system. Careful consideration should be given to the use of this compound in lab experiments, and appropriate safety measures should be taken to minimize the risk of adverse effects.
Future Directions
There are several future directions for research on 3-((1-Benzoylpiperidin-4-yl)methyl)imidazolidine-2,4-dione, including its potential use as a tool for studying the mechanisms of drug addiction and the effects of neurotransmitters on behavior. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify the potential therapeutic uses of this compound. Finally, future research should focus on the development of safer and more effective synthetic compounds for use in scientific research.
Synthesis Methods
3-((1-Benzoylpiperidin-4-yl)methyl)imidazolidine-2,4-dione can be synthesized using a variety of methods, including the reaction of benzoyl chloride with piperidine, followed by the addition of imidazolidine-2,4-dione. Another method involves the reaction of piperidine with benzyl chloride, followed by the addition of imidazolidine-2,4-dione. Both methods have been shown to produce high yields of this compound.
Scientific Research Applications
3-((1-Benzoylpiperidin-4-yl)methyl)imidazolidine-2,4-dione has been studied for its potential use in a range of scientific research applications, including its use as a tool for studying the central nervous system. This compound has been shown to have a range of effects on the central nervous system, including the stimulation of dopamine and serotonin release. This makes this compound a useful tool for studying the mechanisms of drug addiction and the effects of neurotransmitters on behavior.
properties
IUPAC Name |
3-[(1-benzoylpiperidin-4-yl)methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14-10-17-16(22)19(14)11-12-6-8-18(9-7-12)15(21)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRVPUJSHCQFJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)CNC2=O)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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